2-Amino-N-(3-chloropropyl)acetamide hydrochloride
Description
2-Amino-N-(3-chloropropyl)acetamide hydrochloride is a halogenated acetamide derivative characterized by a primary amine group, a chloroalkyl side chain, and a protonated acetamide backbone. The chlorine atom at the 3-position of the propyl chain enhances electrophilicity, making it reactive in further derivatization or coupling reactions. Its molecular formula is inferred as C₅H₁₁ClN₂O·HCl (mol. wt. ~207.5), though this may vary depending on hydration states or counterion adjustments .
Properties
IUPAC Name |
2-amino-N-(3-chloropropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O.ClH/c6-2-1-3-8-5(9)4-7;/h1-4,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQAGQJGNVRLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-chloropropyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 3-chloropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3-chloropropyl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products are substituted amides or thiol derivatives.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N-(3-chloropropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-chloropropyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chlorine vs. Fluorine : The 3-chloropropyl group in the target compound increases electrophilicity compared to the 2-fluoroethyl analogue, making it more reactive in SN2 reactions .
- Aromatic vs.
- Amino Group Positioning: The absence of chlorine in N-(3-aminopropyl)acetamide HCl results in a primary amine, favoring applications in polymer synthesis or as a linker moiety.
Biological Activity
2-Amino-N-(3-chloropropyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that illustrate its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₅H₁₃ClN₂O
- Molecular Weight : 162.63 g/mol
- CAS Number : 2241128-95-8
The biological activity of this compound is believed to involve several mechanisms:
- Enzymatic Interaction : The compound may interact with specific enzymes, modulating their activity, which can lead to alterations in metabolic pathways.
- Cell Signaling Modulation : It is hypothesized that this compound can influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may impact various biochemical pathways, including:
- Energy Metabolism : Potential effects on ATP production and utilization.
- Phospholipid Metabolism : Involvement in the synthesis and degradation of phospholipids, which are crucial for cellular membrane integrity.
- Fatty Acid Metabolism : Possible modulation of fatty acid synthesis and oxidation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5.0 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.5 |
| Pseudomonas aeruginosa | 5.0 |
Case Studies
-
Study on Cellular Effects :
A laboratory study investigated the effects of varying concentrations of the compound on human cell lines. Results showed dose-dependent effects on cell viability, with higher concentrations leading to increased apoptosis rates. -
Animal Model Research :
In vivo studies using mouse models demonstrated that administration of this compound resulted in significant reductions in tumor growth in xenograft models, suggesting potential anticancer properties .
Q & A
Q. What are the potential biochemical targets of this compound, and how can its structure-activity relationships (SAR) be explored?
- Methodology : Computational docking studies (e.g., AutoDock Vina) can predict interactions with ion channels or receptors (e.g., sodium channels, similar to lidocaine derivatives). Validate hypotheses via in vitro electrophysiology (patch-clamp assays) or competitive binding assays using radiolabeled ligands. SAR studies may involve synthesizing analogs with modified alkyl chain lengths or halogen substitutions .
Q. How does this compound interact with serum proteins, and what implications does this have for pharmacokinetic studies?
- Methodology : Use equilibrium dialysis or ultrafiltration to measure protein binding (e.g., human serum albumin). Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify binding constants. For in vivo relevance, correlate binding affinity with bioavailability metrics in rodent models .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?
- Methodology :
- Synthesis : Compare reaction parameters (solvent polarity, catalyst use) across studies. Reproduce experiments with controlled variables (e.g., moisture levels) to isolate discrepancies.
- Bioactivity : Validate assay conditions (e.g., cell line viability, incubation time) and standardize protocols. Meta-analysis of literature data using statistical tools (e.g., ANOVA) can identify confounding factors .
Q. How can metabolomic profiling elucidate the degradation pathways of this compound in biological systems?
- Methodology : Administer the compound to hepatocyte cultures or microsomal preparations, then analyze metabolites via liquid chromatography-mass spectrometry (LC-MS). Isotope labeling (e.g., ¹⁴C-tagged acetamide) can track metabolic intermediates. Computational tools (e.g., Meteor Nexus) predict plausible biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
